(R)-lipoamide

Description

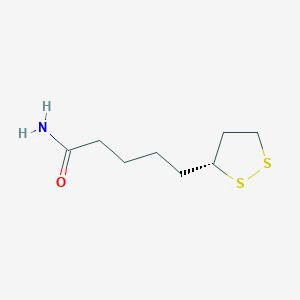

Structure

3D Structure

Properties

Molecular Formula |

C8H15NOS2 |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

5-[(3R)-dithiolan-3-yl]pentanamide |

InChI |

InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)/t7-/m1/s1 |

InChI Key |

FCCDDURTIIUXBY-SSDOTTSWSA-N |

SMILES |

C1CSSC1CCCCC(=O)N |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)N |

Canonical SMILES |

C1CSSC1CCCCC(=O)N |

Origin of Product |

United States |

Biosynthesis and Post Translational Lipoylation of Proteins with R Lipoamide

(R)-Lipoic Acid as Precursor for (R)-Lipoamide Biosynthesis

The journey to protein-bound this compound begins with the de novo synthesis of its precursor, (R)-lipoic acid. This process initiates with octanoic acid, an eight-carbon fatty acid. nih.govwikipedia.org In eukaryotes, this occurs within the mitochondria through a dedicated fatty acid synthesis pathway. newdrugapprovals.org The octanoyl moiety is first attached to an acyl carrier protein (ACP), forming octanoyl-ACP. google.comnewdrugapprovals.org This activated form of octanoic acid serves as the direct substrate for the subsequent sulfur insertion steps that characterize lipoic acid. google.comresearchgate.net

The biosynthesis of (R)-lipoic acid is a remarkable process where the octanoyl group is transferred to and assembled directly on the target enzyme proteins. nih.gov This ensures that the functional cofactor is generated in its proper context, ready to participate in enzymatic reactions.

Mechanisms of Protein Lipoylation: Enzymatic Covalent Attachment

The covalent attachment of (R)-lipoic acid to its cognate proteins, a process termed lipoylation, is a critical post-translational modification. creative-proteomics.com This modification results in the formation of an amide bond between the carboxyl group of (R)-lipoic acid and the ε-amino group of a specific lysine (B10760008) residue within the lipoyl domain of the target protein, creating the functional this compound moiety. google.comportlandpress.comresearchgate.net This process is orchestrated by a series of specialized enzymes.

Role of Lipoyl Synthase (LipA) in (R)-Lipoic Acid Synthesis

Lipoyl synthase (LipA) is the key enzyme responsible for the insertion of two sulfur atoms into the octanoyl precursor, a crucial step in forming the dithiolane ring of lipoic acid. google.comportlandpress.com This complex reaction involves the cleavage of S-adenosyl-L-methionine (SAM) to generate a 5'-deoxyadenosyl radical, which then abstracts hydrogen atoms from carbons 6 and 8 of the protein-bound octanoyl chain. acs.org LipA contains two [4Fe-4S] clusters; one is the canonical radical SAM cluster, while the auxiliary cluster is believed to donate the sulfur atoms for the reaction. portlandpress.comacs.org In Escherichia coli, LipA can act on the octanoyl group after it has been transferred to the apo-protein by LipB. nih.gov

Role of Lipoyl Ligase A (LplA) in Protein-Bound this compound Formation

Lipoyl ligase A (LplA) is a key enzyme in the lipoate salvage pathway, which utilizes exogenous lipoic acid. nih.govnih.gov In E. coli, LplA catalyzes a two-step reaction. uniprot.org First, it activates free (R)-lipoic acid using ATP to form a lipoyl-AMP intermediate. google.comuniprot.org Subsequently, it transfers the activated lipoyl group to the ε-amino group of a specific lysine residue on the apo-protein, forming the this compound linkage and releasing AMP. google.comuniprot.org While the de novo synthesis pathway is the primary route for lipoylation, LplA provides a mechanism for cells to utilize available lipoic acid from the environment. portlandpress.com Interestingly, LplA from E. coli can also attach octanoic acid to apo-proteins, which can then be converted to lipoic acid by LipA. nih.govbiorxiv.org

Genetic Regulation of Lipoylation Pathways

The lipoylation of proteins is a tightly regulated process. In E. coli, the genes encoding the enzymes for both the de novo synthesis (lipA and lipB) and salvage pathways (lplA) have been identified and characterized. google.comnih.gov The presence of these two distinct pathways provides metabolic flexibility. For instance, an E. coli mutant lacking LipB can still grow if supplemented with octanoate, a process dependent on LplA. portlandpress.com In humans, defects in the genes encoding enzymes involved in lipoic acid synthesis, such as LIAS (encoding lipoyl synthase), lead to severe mitochondrial diseases, highlighting the critical importance of this pathway. frontiersin.orgtimmslab.com The expression of genes involved in lipoylation, such as FDX1, has been shown to be highly correlated with the levels of lipoylated proteins in human cells. researchgate.net

Identification and Characterization of Lipoylated Proteins

Several analytical techniques are employed to identify and characterize lipoylated proteins. Mass spectrometry is a powerful tool for this purpose, allowing for the identification of lipoylated proteins and the precise mapping of lipoylation sites on target proteins through tandem mass spectrometry (MS/MS). creative-proteomics.comnih.gov Gel-based assays, such as SDS-PAGE, can be used to separate lipoylated and non-lipoylated proteins based on their differential mobility. creative-proteomics.com This can be combined with immunoblotting using antibodies that specifically recognize lipoic acid or lipoylated lysine residues for enhanced detection. creative-proteomics.comfrontiersin.org These antibody-based approaches, including immunoprecipitation, offer high specificity for isolating and identifying lipoylated proteins from complex biological samples. creative-proteomics.com

Table 1: Key Lipoylated Protein Complexes

| Enzyme Complex | Lipoylated Subunit | Function |

|---|---|---|

| Pyruvate (B1213749) Dehydrogenase (PDH) | Dihydrolipoyl Acetyltransferase (E2) | Converts pyruvate to acetyl-CoA. google.comnih.gov |

| α-Ketoglutarate Dehydrogenase (KGDH) | Dihydrolipoyl Succinyltransferase (E2) | A key enzyme in the Krebs cycle. google.comnih.gov |

| Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Dihydrolipoyl Transacylase (E2) | Involved in the catabolism of branched-chain amino acids. nih.govnih.gov |

Specificity of (R)-Stereoisomer in Lipoylation

The biological activity of lipoic acid is highly stereospecific, with the (R)-enantiomer being the naturally occurring and functional form. wikipedia.orgnih.govebi.ac.uk In vitro experiments have demonstrated that only (R)-lipoic acid leads to the formation of functional α-keto acid dehydrogenases. google.comgoogle.com The S-enantiomer, in contrast, can even inhibit the stimulatory effect of the R-enantiomer. google.comgoogle.com This stereospecificity is also observed in the enzymatic machinery. For example, the mitochondrial NADH-dependent lipoamide (B1675559) reductase in mammals exhibits a significantly higher activity with the (R)-enantiomer compared to the (S)-form. google.compurebio.co.uk While some enzymes like LIPT1 can utilize both isomers of lipoate, the resulting lipoylated proteins in vivo exclusively contain the (R)-isomer, underscoring the stringent stereochemical requirements of the downstream metabolic pathways. pnas.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (R)-lipoic acid |

| 5'-deoxyadenosyl radical |

| Acyl carrier protein (ACP) |

| Adenosine monophosphate (AMP) |

| Adenosine triphosphate (ATP) |

| Dihydrolipoyl Acetyltransferase |

| Dihydrolipoyl Succinyltransferase |

| Dihydrolipoyl Transacylase |

| H-protein |

| L-cysteine |

| Lipoyl-AMP |

| Octanoanoyl-ACP |

| Octanoic acid |

| S-adenosyl-L-methionine (SAM) |

Enzymatic Mechanisms and Redox Cycling of Protein Bound R Lipoamide

Redox Chemistry of the (R)-Lipoamide Disulfide/Dithiol Couple

The functionality of this compound as a cofactor is fundamentally linked to the reversible redox chemistry of its dithiolane ring, which cycles between an oxidized disulfide state (this compound) and a reduced dithiol state ((R)-Dihydrolipoamide). researchgate.net This redox couple is central to the transfer of electrons and acyl groups within the catalytic cycles of multienzyme complexes like the pyruvate (B1213749) dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex (KGDHC). nih.govnih.gov

Oxidation of (R)-Dihydrolipoamide to this compound

The oxidation of (R)-dihydrolipoamide back to its disulfide form, this compound, is a critical step for regenerating the cofactor for subsequent rounds of catalysis. nih.govmacmillanusa.com This process is primarily catalyzed by the E3 subunit of the dehydrogenase complexes, known as dihydrolipoyl dehydrogenase. macmillanusa.comnih.gov In this reaction, the two sulfhydryl groups of (R)-dihydrolipoamide are oxidized, forming a disulfide bond and releasing two electrons and two protons. macmillanusa.comquizlet.com These electrons are transferred to a prosthetic group, flavin adenine (B156593) dinucleotide (FAD), within the E3 subunit, reducing it to FADH₂. macmillanusa.comnih.gov The FADH₂ is then reoxidized by transferring the electrons to nicotinamide (B372718) adenine dinucleotide (NAD+), forming NADH and completing the regeneration of the oxidized E3 enzyme. macmillanusa.comnih.gov

Reduction of this compound to (R)-Dihydrolipoamide

The reduction of the disulfide bond in this compound to form the two thiol groups of (R)-dihydrolipoamide is coupled to the oxidative decarboxylation of an α-keto acid substrate, such as pyruvate or α-ketoglutarate. macmillanusa.comquizlet.com This reaction is initiated by the E1 subunit (pyruvate dehydrogenase or α-ketoglutarate dehydrogenase) of the complex. The hydroxyethyl (B10761427) group derived from the decarboxylation of the α-keto acid is transferred to the oxidized lipoamide (B1675559) moiety on the E2 subunit (dihydrolipoyl transacetylase or transsuccinylase). macmillanusa.comquizlet.com This transfer involves the reductive cleavage of the disulfide bond, with the acetyl or succinyl group becoming attached to one of the resulting sulfhydryl groups via a thioester linkage. macmillanusa.comquizlet.com The other sulfhydryl group remains in its reduced form. quizlet.com

Mechanism of Electron and Acyl Group Transfer by the this compound "Swinging Arm"

The this compound cofactor is covalently attached to a specific lysine (B10760008) residue on the E2 subunit of the dehydrogenase complexes via an amide bond. researchgate.netnih.gov This lysine residue is part of a flexible linker region, creating a "swinging arm" that allows the lipoamide moiety to move between the active sites of the E1, E2, and E3 subunits. nih.govnih.gov This structural arrangement is crucial for substrate channeling, facilitating the efficient transfer of intermediates between the different catalytic sites of the large multienzyme complex. nih.govnih.gov

Inter-domain Translocation of this compound Moieties

The process begins when the oxidized lipoamide arm swings into the active site of the E1 subunit. macmillanusa.com Here, it accepts the hydroxyacyl group generated from the decarboxylation of the α-keto acid, becoming reductively acylated. macmillanusa.comquizlet.com The now acylated and reduced dihydrolipoamide (B1198117) arm then translocates to the active site of the E2 subunit. macmillanusa.com Within the E2 active site, the acyl group is transferred to coenzyme A (CoA), forming acetyl-CoA or succinyl-CoA. nih.govmacmillanusa.com This leaves the lipoamide in its fully reduced dihydrolipoamide form. nih.gov Finally, the dihydrolipoamide arm swings to the active site of the E3 subunit, where it is reoxidized back to its disulfide form, ready to begin another catalytic cycle. macmillanusa.com The flexibility and length of the swinging arm are critical for bridging the significant distances between the active sites of the multienzyme complex. nih.govnih.gov

Role of Dihydrolipoyl Dehydrogenase (E3 Subunit) in this compound Redox Cycling

Catalytic Mechanism of Dihydrolipoyl Dehydrogenase

The catalytic mechanism of E3 involves its own redox-active disulfide bond and a tightly bound FAD cofactor. wikipedia.orgacs.org The process begins with the transfer of two electrons and two protons from the reduced dihydrolipoamide of the E2 subunit to the redox-active disulfide bond within the E3 active site. quizlet.comproteopedia.org This reduces the E3 disulfide to two sulfhydryl groups and reoxidizes the lipoamide. quizlet.comproteopedia.org The electrons are then transferred intramolecularly from the reduced cysteine residues to the FAD cofactor, forming FADH₂. nih.govacs.org In the final step, FADH₂ is reoxidized to FAD by transferring a hydride ion to NAD+, which is then released as NADH. nih.govacs.org This regenerates the oxidized E3 enzyme, poised to accept another dihydrolipoamide from the E2 subunit. quizlet.com The ability of E3 to be reoxidized by NAD+ is dependent on the mitochondrial NAD+/NADH ratio, which can regulate the activity of the entire dehydrogenase complex. nih.gov

Table 1: Key Enzymes and Cofactors in this compound Metabolism

| Enzyme/Cofactor | Role | Subunit Association |

| This compound | Accepts acyl groups and electrons | E2 |

| (R)-Dihydrolipoamide | Reduced form, donates electrons | E2 |

| Pyruvate Dehydrogenase | Catalyzes decarboxylation of pyruvate | E1 |

| Dihydrolipoyl Transacetylase | Transfers acetyl group to CoA | E2 |

| Dihydrolipoyl Dehydrogenase | Reoxidizes dihydrolipoamide | E3 |

| Flavin Adenine Dinucleotide (FAD) | Electron carrier in E3 | E3 |

| Nicotinamide Adenine Dinucleotide (NAD+) | Final electron acceptor | - |

| Thiamine (B1217682) Pyrophosphate (TPP) | Cofactor for E1 | E1 |

| Coenzyme A (CoA) | Accepts acetyl group from E2 | - |

Interaction with Pyridine (B92270) Nucleotides (NAD+/NADH)

The redox cycling of the protein-bound this compound cofactor is intrinsically linked to the cellular pool of pyridine nucleotides, nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH). This critical interaction is catalyzed by the mitochondrial flavoenzyme dihydrolipoamide dehydrogenase (DLD), which functions as the E3 component in several vital multi-enzyme complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.orgwikidoc.org DLD is responsible for the final step in the catalytic cycle of these complexes: the re-oxidation of the dihydrolipoyl moiety back to its active lipoamide form. nih.gov This process ensures the regeneration of the cofactor for subsequent rounds of catalysis. pnas.org

The global reaction catalyzed by DLD is a reversible two-electron oxidation of the protein-bound dihydrolipoamide, utilizing NAD+ as the electron acceptor. nih.govresearchgate.net

The catalytic mechanism follows a ping-pong bi-bi kinetic model, where the enzyme cycles between oxidized and reduced states. researchgate.netoup.com The electron transfer from dihydrolipoamide to NAD+ is not direct but occurs through a multi-step relay involving two redox centers within each DLD monomer: a redox-active disulfide bridge (formed by two cysteine residues) and a tightly, non-covalently bound flavin adenine dinucleotide (FAD) cofactor. wikipedia.orgwikidoc.orgnih.gov

The catalytic sequence proceeds as follows:

The reduced dihydrolipoyl group of the E2 component transfers two electrons and two protons to the oxidized DLD enzyme (Eₒₓ). This reduces the enzyme's active-site disulfide bond to a dithiol. proteopedia.org

The electrons are then transferred intramolecularly from the dithiol to the FAD cofactor, forming a stable two-electron reduced enzyme intermediate (EH₂) where the electrons are shared between the flavin and the disulfide center. nih.govoup.com

NAD+ binds to the reduced enzyme (EH₂). nih.gov The binding of NAD+ is crucial, as it can induce a conformational change that facilitates electron transfer. nih.govwur.nl

The reduced flavin (FADH₂) transfers a hydride ion to NAD+, forming NADH and regenerating the oxidized FAD. nih.govuwec.edu The NADH is then released, returning the enzyme to its fully oxidized state (Eₒₓ), ready to begin another cycle. proteopedia.org

Structurally, each monomer of the DLD homodimer contains distinct binding domains for FAD and NAD+/NADH. nih.govresearchgate.net The dihydrolipoamide substrate interacts with the si face of the FAD isoalloxazine ring, while NAD+ binds to the opposite re face, a spatial arrangement that supports the electron transfer mechanism. researchgate.netuwec.edu

The interaction with pyridine nucleotides is not merely catalytic but also regulatory. The cellular NAD+/NADH ratio is a critical determinant of DLD activity. nih.gov High concentrations of NADH can lead to substrate inhibition by reducing the active EH₂ intermediate to a catalytically inactive, four-electron reduced state (EH₄). acs.orgnih.gov Conversely, NAD+ can act as an activator by partially reversing this inhibition through mass action and by promoting a conformation that allows easier access of dihydrolipoamide to the enzyme's redox center. nih.govnih.gov

Research Findings on DLD Kinetics

Kinetic studies provide quantitative insight into the enzyme's interaction with its substrates. The Michaelis-Menten constants (Kₘ) for DLD from the crenarchaeon Acidianus ambivalens illustrate the enzyme's affinity for its substrates in both the forward and reverse reactions. oup.com

| Substrate | Reaction Direction | Kₘ Value | Source |

|---|---|---|---|

| (R)-dihydrolipoamide | Forward (NAD⁺ Reduction) | 0.70 mM | oup.com |

| NAD⁺ | Forward (NAD⁺ Reduction) | 0.71 mM | oup.com |

| This compound | Reverse (NADH Oxidation) | 1.26 mM | oup.com |

| NADH | Reverse (NADH Oxidation) | 3.15 µM | oup.com |

Key Enzymatic Intermediates

Spectroscopic and kinetic studies have identified several key intermediates in the DLD catalytic cycle, highlighting the complex interplay between the enzyme's redox centers and pyridine nucleotides. wur.nlacs.org

| Intermediate | Description | Role in Catalysis |

|---|---|---|

| Eₒₓ | Oxidized enzyme with disulfide bridge and FAD. | The resting state, ready to accept electrons from dihydrolipoamide. oup.com |

| EH₂ | Two-electron reduced enzyme (dithiol and FAD, or disulfide and FADH₂). | The central active intermediate that transfers electrons to NAD⁺. oup.comacs.org |

| EH₂·NAD⁺ | Complex of the two-electron reduced enzyme and NAD⁺. | Precedes the final electron transfer to form NADH. NAD⁺ binding can shift spectral properties, indicating conformational changes. wur.nlacs.org |

| EH₄ | Four-electron reduced enzyme (dithiol and FADH₂). | A catalytically inactive state formed under high NADH concentrations, leading to substrate inhibition. acs.orgnih.gov |

Functional Involvement of Protein Bound R Lipoamide in Multienzyme Complexes

Pyruvate (B1213749) Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a cornerstone of cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. nih.gov This large, sophisticated complex is composed of multiple copies of three core enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoamide (B1198117) Acetyltransferase (E2), and Dihydrolipoamide Dehydrogenase (E3). nih.govuniprot.orgwikipedia.org

(R)-Lipoamide in Pyruvate Decarboxylation and Acetyl Transfer

The catalytic cycle of the PDC heavily relies on the function of this compound, which is covalently attached to the E2 component, also known as dihydrolipoamide acetyltransferase. ebi.ac.uk The process begins with the E1 component, which requires the cofactor thiamine (B1217682) pyrophosphate (TPP), decarboxylating pyruvate. wikipedia.org The resulting hydroxyethyl (B10761427) group is then transferred to the oxidized form of the this compound on E2. uniprot.org

This transfer results in the reductive acetylation of the lipoamide (B1675559), forming an acetyl-dihydrolipoamide intermediate. The acetyl group is subsequently transferred to Coenzyme A (CoA), producing acetyl-CoA, the primary product of the PDC. uniprot.orgwur.nl This leaves the lipoamide in a reduced, dihydrolipoamide state.

Inter-subunit Communication Mediated by this compound

The this compound arm acts as a swinging arm, physically moving between the active sites of the E1, E2, and E3 components of the complex. This mobility is crucial for the efficient channeling of substrates and intermediates between the different enzymes, a key feature of multienzyme complexes.

After the acetyl group is transferred to CoA, the reduced dihydrolipoamide arm swings to the active site of the E3 component, dihydrolipoamide dehydrogenase. nih.gov Here, the dihydrolipoamide is re-oxidized back to its disulfide form by transferring electrons to a flavin adenine (B156593) dinucleotide (FAD) cofactor on E3. nih.gov This regenerates the this compound, allowing it to participate in another catalytic cycle. The reduced FADH2 on E3 then transfers electrons to NAD+, forming NADH.

The human PDC is also regulated by phosphorylation, a process influenced by the interaction between pyruvate dehydrogenase kinases (PDKs) and the lipoyl domains of E2. acs.org The binding of PDKs to these domains is a critical aspect of inter-subunit communication and regulation of the complex's activity. acs.org

| Component | Function in PDC | Role of this compound |

| Pyruvate Dehydrogenase (E1) | Decarboxylates pyruvate. | Accepts the hydroxyethyl group from TPP. |

| Dihydrolipoamide Acetyltransferase (E2) | Transfers the acetyl group to Coenzyme A. | Covalently bound this compound acts as the acetyl group carrier. |

| Dihydrolipoamide Dehydrogenase (E3) | Re-oxidizes the reduced lipoamide. | Transfers electrons from dihydrolipoamide to FAD. |

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC)

The Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC), also known as the 2-oxoglutarate dehydrogenase complex, is another vital multienzyme complex in the TCA cycle. e-century.us It catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA and CO2. e-century.usnih.gov Similar to the PDC, the KGDHC consists of three enzymatic components: alpha-ketoglutarate dehydrogenase (E1), dihydrolipoamide succinyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). nih.govmicropublication.org

This compound in Alpha-Ketoglutarate Decarboxylation and Succinyl Transfer

The role of this compound in the KGDHC is analogous to its function in the PDC. The E1 component, utilizing thiamine pyrophosphate (TPP), decarboxylates alpha-ketoglutarate. nih.gov The resulting succinyl group is then transferred to the oxidized this compound prosthetic group on the E2 component, dihydrolipoamide succinyltransferase. nih.govuniprot.org

This reaction forms a succinyl-dihydrolipoamide intermediate. The E2 component then catalyzes the transfer of the succinyl group to Coenzyme A, yielding succinyl-CoA. nih.govresearchgate.net This leaves the lipoamide in its reduced dihydrolipoamide form, which is subsequently re-oxidized by the E3 component in an NAD+-dependent reaction. e-century.us

| Component | Function in KGDHC | Role of this compound |

| Alpha-Ketoglutarate Dehydrogenase (E1) | Decarboxylates alpha-ketoglutarate. | Accepts the succinyl group from TPP. |

| Dihydrolipoamide Succinyltransferase (E2) | Transfers the succinyl group to Coenzyme A. | Covalently bound this compound acts as the succinyl group carrier. |

| Dihydrolipoamide Dehydrogenase (E3) | Re-oxidizes the reduced lipoamide. | Transfers electrons from dihydrolipoamide to FAD. |

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is a key player in the catabolism of the branched-chain amino acids: leucine, isoleucine, and valine. uniprot.orguniprot.org This multienzyme complex also comprises three catalytic components: a branched-chain alpha-keto acid decarboxylase (E1), a lipoamide acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3). uniprot.orgnih.govhmdb.ca

This compound in Branched-Chain Alpha-Keto Acid Metabolism

Within the BCKDC, the this compound attached to the E2 component, also known as dihydrolipoamide branched-chain transacylase, is essential for processing the alpha-keto acids derived from the transamination of branched-chain amino acids. nih.govebi.ac.uk The E1 component decarboxylates the branched-chain alpha-keto acid, and the resulting acyl group is transferred to the this compound on E2. uniprot.org

This forms an acylated dihydrolipoamide intermediate. The E2 component then transfers this acyl group to Coenzyme A, forming the corresponding acyl-CoA derivative (e.g., isobutyryl-CoA, isovaleryl-CoA). nih.gov As with the other complexes, the reduced dihydrolipoamide is re-oxidized by the E3 component, completing the catalytic cycle. uniprot.org

| Component | Function in BCKDC | Role of this compound |

| Branched-Chain Alpha-Keto Acid Decarboxylase (E1) | Decarboxylates branched-chain alpha-keto acids. | Accepts the acyl group from TPP. |

| Lipoamide Acyltransferase (E2) | Transfers the acyl group to Coenzyme A. | Covalently bound this compound acts as the acyl group carrier. |

| Dihydrolipoamide Dehydrogenase (E3) | Re-oxidizes the reduced lipoamide. | Transfers electrons from dihydrolipoamide to FAD. |

Glycine (B1666218) Cleavage System (GCS)

The Glycine Cleavage System (GCS), also known as the glycine decarboxylase complex, is a mitochondrial multienzyme system responsible for the catabolism of glycine. frontiersin.orgwikipedia.org This system is composed of four distinct proteins that work in concert to break down glycine into simpler components. mdpi.comjst.go.jp

This compound as the H-protein Cofactor in Glycine Metabolism

Within the Glycine Cleavage System, the H-protein plays a central and indispensable role, acting as a mobile shuttle that interacts sequentially with the other three components of the system. wikipedia.orgnih.gov The functional core of the H-protein is its prosthetic group, a molecule of (R)-lipoic acid covalently attached via an amide linkage to a specific lysine (B10760008) residue. jst.go.jpbiorxiv.org This lipoylated H-protein is the active form, and the attached cofactor is referred to as this compound. nih.gov

The GCS comprises four protein components: P-protein, H-protein, T-protein, and L-protein. nih.govresearchgate.net The H-protein, through its this compound arm, is pivotal for the entire process of glycine degradation. The process begins with the P-protein (glycine decarboxylase), which binds glycine. hmdb.caebi.ac.uk The P-protein then catalyzes the decarboxylation of glycine, releasing carbon dioxide. The remaining aminomethyl group is subsequently transferred to the disulfide of the this compound cofactor on the H-protein. mdpi.comhmdb.calife-science-alliance.orguniprot.org This step transforms the oxidized lipoamide into S-aminomethyldihydrolipoyllipoamide, a key intermediate in the reaction cycle. hmdb.cauniprot.org The H-protein's function is, therefore, not merely passive; it activates the P-protein and carries the intermediate for the subsequent reaction steps. wikipedia.orgnih.govresearchgate.net

Table 1: Protein Components of the Glycine Cleavage System (GCS)

| Protein Component | Full Name | Prosthetic Group/Cofactor | Primary Function in GCS |

|---|---|---|---|

| P-protein | Glycine Dehydrogenase (decarboxylating) or Glycine Decarboxylase | Pyridoxal Phosphate (PLP) | Binds and decarboxylates glycine, transfers aminomethyl group to H-protein. mdpi.comjst.go.jphmdb.ca |

| H-protein | Lipoate-Carrier Protein | This compound | Acts as a shuttle, accepting the aminomethyl group from P-protein and transferring intermediates to T-protein and L-protein. jst.go.jpnih.govbiorxiv.org |

| T-protein | Aminomethyltransferase | Tetrahydrofolate (THF) | Transfers a one-carbon unit from the H-protein to THF, releasing ammonia (B1221849). mdpi.comjst.go.jpnih.gov |

| L-protein | Dihydrolipoamide Dehydrogenase | Flavin Adenine Dinucleotide (FAD) | Re-oxidizes the reduced lipoamide on the H-protein, transferring electrons to NAD+. mdpi.comjst.go.jpgenome.jp |

Electron and One-Carbon Unit Transfer within GCS

The transfer of electrons and the one-carbon unit within the GCS is a highly coordinated process mediated by the swinging this compound arm of the H-protein. biorxiv.org This mechanism ensures the efficient channeling of intermediates between the active sites of the different GCS enzymes.

The cycle proceeds as follows:

One-Carbon Unit Capture : Following the decarboxylation of glycine by the P-protein, the resulting aminomethyl moiety is transferred to the oxidized disulfide of the this compound on the H-protein. hmdb.calife-science-alliance.org This creates an S-aminomethyldihydrolipoyl intermediate on the H-protein. jst.go.jp

One-Carbon Unit Transfer to THF : The H-protein, now carrying the aminomethyl group, dissociates from the P-protein and moves to the T-protein. wikipedia.org The T-protein catalyzes the transfer of the one-carbon methylene (B1212753) unit from the lipoamide arm to the cofactor tetrahydrofolate (THF). frontiersin.orgmdpi.com This reaction forms 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and releases ammonia (NH₃). frontiersin.orglife-science-alliance.org

Electron Transfer and Regeneration : After donating the one-carbon unit, the this compound cofactor on the H-protein is left in its fully reduced state, as dihydrolipoamide, with two thiol groups. wikipedia.organnualreviews.org To regenerate the H-protein for another catalytic cycle, it must be re-oxidized. The H-protein moves to the L-protein (dihydrolipoamide dehydrogenase). mdpi.comjst.go.jp The L-protein, a flavoprotein containing FAD, catalyzes the oxidation of the dihydrolipoamide back to its disulfide form. genome.jpexpasy.org The two electrons and two protons removed from the dihydrolipoamide are transferred first to the FAD cofactor on the L-protein and then to NAD+, reducing it to NADH and H+. frontiersin.organnualreviews.orgmdpi.com The oxidized H-protein is now ready to accept another aminomethyl group from the P-protein, completing the cycle.

Table 2: Step-wise Role of this compound in the GCS Catalytic Cycle

| Step | Interacting Proteins | State of this compound on H-protein | Key Events | Products |

|---|---|---|---|---|

| 1 | H-protein with P-protein | Oxidized (disulfide) | Accepts aminomethyl group from glycine. | S-aminomethyldihydrolipoyl-H-protein, CO₂. hmdb.cauniprot.org |

| 2 | H-protein with T-protein | S-aminomethyldihydrolipoyl | Transfers methylene group to THF. | Dihydrolipoyl-H-protein (reduced), 5,10-CH₂-THF, NH₃. frontiersin.orgmdpi.comlife-science-alliance.org |

| 3 | H-protein with L-protein | Reduced (dithiol) | Re-oxidation of the cofactor. | Oxidized H-protein, NADH, H+. annualreviews.orgexpasy.org |

Comparative Analysis of this compound Function Across Complexes

The this compound cofactor is not exclusive to the Glycine Cleavage System. It performs a similar, yet distinct, crucial role in the catalytic cycles of the 2-oxoacid dehydrogenase complexes, which are central to cellular energy metabolism. nih.govnih.gov These include the Pyruvate Dehydrogenase Complex (PDC), the α-Ketoglutarate Dehydrogenase Complex (OGDHC), and the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC). frontiersin.orgnih.gov

In all these multienzyme complexes, this compound is covalently bound to a lysine residue on the E2 component (dihydrolipoyl transacylase or transsuccinylase), forming a long, flexible "swinging arm" that shuttles intermediates between the active sites of the E1, E2, and E3 components. nih.govresearchgate.net The E3 component (dihydrolipoamide dehydrogenase) is, in fact, the same L-protein that functions in the GCS. nih.govnih.govd-nb.info

The primary distinction in the function of this compound across these complexes lies in the chemical nature of the group it carries.

In the GCS , the lipoamide arm transfers an aminomethyl group from the P-protein to the T-protein. jst.go.jpnih.gov

In the PDC , it accepts a hydroxyethyl group from the E1 component (pyruvate dehydrogenase), which becomes an acetyl group upon transfer to the lipoamide. This acetyl group is then transferred to Coenzyme A (CoA) at the E2 active site to form acetyl-CoA. nih.gov

In the OGDHC , the lipoamide arm accepts a succinyl group from the E1 component (α-ketoglutarate dehydrogenase) and subsequently transfers it to CoA to form succinyl-CoA. nih.gov

Despite these differences in the transferred substrate, the fundamental mechanism of action for the this compound cofactor is conserved: it participates in a cycle of reductive acylation (or reductive methylamination in GCS), acyl/methyl transfer, and subsequent re-oxidation by the E3/L-protein component. biorxiv.orgnih.gov While the L-protein is shared, its integration and the stability of its association can differ between the GCS and the α-ketoacid dehydrogenase complexes. nih.govcore.ac.uk For instance, the interactions between subunits in the PDC are generally more stable than the loose association observed in the GCS. core.ac.uk

Table 3: Comparison of this compound Function in GCS and 2-Oxoacid Dehydrogenase Complexes

| Feature | Glycine Cleavage System (GCS) | Pyruvate Dehydrogenase Complex (PDC) | α-Ketoglutarate Dehydrogenase Complex (OGDHC) |

|---|---|---|---|

| Protein-bound Cofactor | This compound on H-protein | This compound on E2 subunit | This compound on E2 subunit |

| Intermediate Transferred | Aminomethyl group (-CH₂NH₂) | Acetyl group (-COCH₃) | Succinyl group (-COCH₂CH₂COOH) |

| Source of Intermediate | Glycine | Pyruvate | α-Ketoglutarate |

| Acceptor of Intermediate | Tetrahydrofolate (THF) | Coenzyme A (CoA) | Coenzyme A (CoA) |

| Final Product of Transfer | 5,10-Methylene-THF | Acetyl-CoA | Succinyl-CoA |

| Regenerating Enzyme | L-protein (DLD) | E3 (DLD) | E3 (DLD) |

| Electron Acceptor | NAD+ | NAD+ | NAD+ |

Interactions of R Lipoamide with Cellular Redox Systems and Homeostasis

Cross-Talk Between (R)-Lipoamide and Thioredoxin (Trx) System

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a principal antioxidant and redox-regulatory system in cells. mdpi.com It maintains a reducing environment by catalyzing the reduction of disulfide bonds in a multitude of proteins. csic.es Research has revealed a direct and efficient interaction between this compound and the Trx system.

Mammalian thioredoxin reductase (TrxR) has been shown to directly and efficiently reduce this compound to (R)-dihydrolipoamide in an NADPH-dependent manner. researchgate.netdergipark.org.tr This activity is noteworthy because, in many mammalian tissues, the reduction of lipoic acid and lipoamide (B1675559) was previously attributed mainly to lipoamide dehydrogenase (LipDH) or glutathione (B108866) reductase. researchgate.net However, studies have demonstrated that mammalian TrxR is a highly effective catalyst for this reduction. For instance, TrxR from various mammalian sources, including calf thymus, calf liver, human placenta, and rat liver, reduces lipoamide with Michaelis-Menten kinetics. researchgate.netdergipark.org.trtandfonline.com

The kinetic efficiency of this reaction underscores its potential physiological relevance. Under comparable conditions, mammalian TrxR reduces lipoic acid with NADPH approximately 15 times more efficiently than the NADH-dependent reduction catalyzed by LipDH. researchgate.net Furthermore, TrxR is significantly faster in the forward reaction (reduction of lipoic acid) than in the reverse reaction (oxidation of dihydrolipoic acid with NADP+), a characteristic not shared by LipDH. researchgate.net This suggests that a substantial portion of the NADPH-dependent lipoamide reduction in mammalian cells can be attributed to TrxR. researchgate.net

Conversely, the reduced form, (R)-dihydrolipoamide, can act as a reducing agent for oxidized thioredoxin (thioredoxin-S2). Thioredoxin has been shown to catalyze the reduction of insulin (B600854) disulfides using dihydrolipoamide (B1198117) as the ultimate electron donor in a system coupled with NADH and lipoamide dehydrogenase. researchgate.net The rapid, spontaneous reaction between dihydrolipoamide and oxidized thioredoxin provides a mechanism for NADH-dependent disulfide reduction, further linking the lipoamide redox couple to the thioredoxin system's functions. researchgate.net This bidirectional crosstalk allows the Trx system to reduce lipoamide, generating the potent antioxidant dihydrolipoamide, while dihydrolipoamide can, in turn, provide reducing equivalents to regenerate active thioredoxin.

Interactive Data Table 1: Kinetic Parameters for the Reduction of Lipoamide and Lipoic Acid This table compares the efficiency of mammalian Thioredoxin Reductase (TR) and Lipoamide Dehydrogenase (LipDH) in reducing lipoamide and its free acid form, lipoic acid. Data is derived from studies on rat liver enzymes. researchgate.net

| Enzyme | Substrate | Coenzyme | Apparent K_m (μM) | Apparent V_max (μmol/min/mg) | Catalytic Efficiency (V_max/K_m) |

| Thioredoxin Reductase | Lipoamide | NADPH | 2400 | 47.0 | 0.020 |

| Thioredoxin Reductase | Lipoic Acid | NADPH | 350 | 11.0 | 0.031 |

| Lipoamide Dehydrogenase | Lipoamide | NADH | 3000 | 33.0 | 0.011 |

| Lipoamide Dehydrogenase | Lipoic Acid | NADH | >10000 | 2.0 | <0.0002 |

Cross-Talk Between this compound and Glutaredoxin (Grx)/Glutathione (GSH) System

The glutaredoxin (Grx)/glutathione (GSH) system is another cornerstone of cellular redox control, specializing in the reduction of glutathione-protein mixed disulfides and other specific substrates. mdpi.com (R)-dihydrolipoamide has been identified as a key interacting partner in this system, capable of providing electrons and, in some cases, substituting for the canonical reductants.

In vitro studies have demonstrated that (R)-dihydrolipoamide can serve as an electron donor for the reduction of glutaredoxins. pnas.org This interaction is particularly significant under conditions where the primary redox pathways are compromised. For example, in Escherichia coli mutants that lack both thioredoxin reductase and glutathione reductase, an accumulation of dihydrolipoamide can restore viability. pnas.orgnih.gov In these strains, dihydrolipoamide provides the necessary electrons to reduce glutaredoxins, which can then reactivate essential enzymes like ribonucleotide reductase. pnas.orgnih.gov This rewiring of electron flow showcases dihydrolipoamide functionally replacing glutathione, with glutaredoxins acting in reverse of their usual function to oxidize dihydrolipoamide. pnas.orgnih.gov

Furthermore, dihydrolipoamide can efficiently substitute for GSH in certain Grx-catalyzed reactions. In Saccharomyces cerevisiae, the mitochondrial glutaredoxin Grx2p, coupled with GSH, is a highly efficient system for reducing the 1-Cys peroxiredoxin Prx1p. nih.gov Studies have shown that dihydrolipoamide, a natural mitochondrial dithiol, can effectively replace GSH in this catalytic cycle. nih.gov Similarly, dihydrolipoamide was found to catalyze the Grx-dependent reduction of glutathione disulfide (GSSG), demonstrating that glutaredoxins can operate in a reverse catalytic direction using dihydrolipoamide as the reductant. core.ac.uk This crosstalk is crucial for mitochondrial redox balance, where dihydrolipoamide is readily available.

Interactive Data Table 2: Role of Dihydrolipoamide in Redox Systems This table summarizes key research findings on the interaction of dihydrolipoamide (DHLA) with components of the Glutaredoxin/Glutathione and related redox systems.

| System/Organism | Finding | Implication | Reference(s) |

| E. coli (trxB gor mutant) | Accumulated dihydrolipoamide acts as a reductant for glutaredoxins, restoring growth. pnas.orgnih.gov | DHLA can functionally replace glutathione to maintain cellular redox balance when primary systems are deficient. pnas.orgnih.gov | nih.gov, pnas.org |

| S. cerevisiae (mitochondria) | Dihydrolipoamide can efficiently substitute for GSH in the Grx2p-mediated reduction of the 1-Cys peroxiredoxin Prx1p. nih.gov | DHLA is an effective mitochondrial reductant for the Grx system, participating in peroxide detoxification. nih.gov | nih.gov |

| In vitro Human Glutaredoxin | Dihydrolipoamide catalyzes the Grx-dependent reduction of GSSG. core.ac.uk | Demonstrates that Grx can utilize DHLA as a substrate to reduce GSSG, highlighting versatile catalytic activity. core.ac.uk | core.ac.uk |

| In vitro Glutaredoxin Assay Systems | Lipoamide can be used in a coupled assay with NADH and lipoamide dehydrogenase to measure glutaredoxin activity. researchgate.net | The lipoamide/dihydrolipoamide couple is a robust tool for studying the kinetics of the Grx system. researchgate.net | researchgate.net |

Molecular Mechanisms of (R)-Dihydrolipoamide in Redox Buffering

(R)-dihydrolipoamide functions as a powerful redox buffer due to the chemical properties of its vicinal dithiol group within the C6-C8 region of its octanoic acid structure. biorxiv.org This structure allows it to participate readily in thiol/disulfide exchange reactions, a fundamental mechanism for modulating the cellular redox environment. nih.govjst.go.jp

The primary mechanism of its buffering action is its ability to donate two electrons and two protons, transitioning to its oxidized form, this compound. biorxiv.org This process is central to its role as a covalently bound cofactor in the E2 subunits of mitochondrial α-ketoacid dehydrogenase complexes, including the pyruvate (B1213749) dehydrogenase complex (PDHC) and α-ketoglutarate dehydrogenase complex (KGDHC). biorxiv.orgnih.gov In the catalytic cycle of these complexes, this compound is reductively acetylated (or succinylated) and subsequently transfers the acyl group to Coenzyme A, yielding (R)-dihydrolipoamide. biorxiv.org The final step involves the re-oxidation of (R)-dihydrolipoamide back to this compound by the FAD-dependent E3 component, dihydrolipoamide dehydrogenase (DLDH), with the concomitant reduction of NAD+ to NADH. wikipedia.orgnih.gov This cycle directly links the redox state of the lipoamide cofactor to the production of NADH, a primary determinant of the mitochondrial redox potential.

Integration of this compound Function in Cellular Bioenergetics and Redox Signaling Pathways

The function of this compound is deeply integrated into the core of cellular bioenergetics and redox signaling, acting as a sensor and modulator that links metabolic state to cellular responses.

Bioenergetic Integration: The essential role of the this compound cofactor in the PDHC and KGDHC places it at a critical juncture of energy metabolism. biorxiv.orgjst.go.jp PDHC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, connecting glycolysis to the tricarboxylic acid (TCA) cycle, while KGDHC catalyzes a key rate-limiting step within the TCA cycle itself. nih.gov The oxidation of (R)-dihydrolipoamide in these complexes is directly coupled to the generation of NADH, which is the primary electron donor to the mitochondrial electron transport chain for ATP synthesis. nih.govmdpi.com Therefore, the redox cycling of this compound is fundamental to cellular energy production. The redox state of the NADH/NAD+ couple, which is influenced by lipoamide-dependent dehydrogenases, also dictates the rate of ROS production by the mitochondria, particularly at Complex I. nih.govmdpi.com Dysregulation of DLDH or the lipoamide cofactor can lead to impaired energy metabolism and increased oxidative stress. nih.govnih.gov

Redox Signaling Integration: The redox state of the this compound/(R)-dihydrolipoamide couple serves as a signal that can modulate various intracellular signaling pathways. nih.gov Thiol/disulfide exchange reactions involving dihydrolipoamide can alter the function of proteins critical to cell signaling, including transcription factors and kinases. nih.govjst.go.jp Lipoic acid has been shown to affect components of major signaling cascades such as:

PI3K/Akt Pathway: This pathway is central to cell survival and growth and is sensitive to the cellular redox state. Lipoic acid can modulate this pathway, for instance by affecting the phosphorylation status of Akt. nih.gov

MAPK Pathways: These pathways (including JNK, ERK, and p38) are activated by various cellular stresses, including oxidative stress, and regulate processes from proliferation to apoptosis. nih.gov The redox environment, influenced by dihydrolipoamide, can impact the activation state of these kinases.

NF-κB Pathway: This transcription factor is a master regulator of inflammation and immunity and is famously redox-sensitive. The reducing environment maintained by systems involving dihydrolipoamide can inhibit NF-κB activation. nih.gov

This integration creates a feedback loop where the cell's metabolic activity, reflected by the flux through dehydrogenase complexes and the redox state of this compound, directly influences signaling networks that control stress responses, proliferation, and apoptosis. nih.govnih.gov

Structural Biology of R Lipoamide and Lipoamide Containing Proteins

Crystallographic Studies of (R)-Lipoamide Domains

X-ray crystallography has provided significant insights into the three-dimensional structure of lipoyl domains from various organisms. These domains are small, typically around 80-90 amino acids, and possess a characteristic flattened β-barrel structure composed of two four-stranded antiparallel β-sheets. ucm.es The lipoic acid cofactor is covalently attached to a specific lysine (B10760008) residue located in a prominent, solvent-exposed β-turn connecting two β-strands. ucm.esrcsb.org

The structures of lipoyl domains from the dihydrolipoyl acetyltransferase (E2p) component of the Escherichia coli and Bacillus stearothermophilus pyruvate (B1213749) dehydrogenase complexes have been extensively studied. ucm.es For instance, the crystal structure of the E2p catalytic domain from E. coli has been determined, revealing key interactions for the assembly of the complex's core. nih.gov Similarly, structures of the E2 core from Azotobacter vinelandii and the full-size cubic core of pig 2-oxoglutarate dehydrogenase complex have been solved, though in many cases, the flexible N-terminal domains, including the lipoyl domain, are disordered and not visible in the electron density maps. psu.eduwashington.edu This inherent flexibility is essential for their function but poses a challenge for crystallization.

Studies on the H-protein of the glycine (B1666218) decarboxylase complex from Pisum sativum have successfully resolved the structure with the lipoamide (B1675559) arm visible. rcsb.orgrcsb.orgiucr.org These structures show the lipoamide cofactor located in the loop of a hairpin configuration at the protein's surface. rcsb.org The determination of structures for different states of the H-protein has been crucial for understanding the conformational changes during catalysis. capes.gov.brnih.gov

Interactive Table 1: Selected Crystallographic Data of Lipoamide-Containing Domains

| Protein/Domain | Organism | PDB ID | Resolution (Å) | Key Findings | Reference(s) |

| H-protein (oxidized) | Pisum sativum | 1HPC | 2.0 | Lipoamide arm is visible at the protein surface in a hairpin loop. | rcsb.org |

| H-protein (methylaminated) | Pisum sativum | 1HTP | 2.2 | Lipoamide-methylamine arm pivots to bind into a surface cleft. | rcsb.org |

| Lipoamide Dehydrogenase (E3) | Azotobacter vinelandii | 2.2 | Refined structure reveals details of the catalytic center at the subunit interface. | nih.gov | |

| Dihydrolipoyl Acetyltransferase (E2p) Catalytic Domain | Escherichia coli | 2.25 | Structure reveals intra- and intertrimer interactions forming the cubic core. | nih.gov | |

| Dihydrolipoamide (B1198117) Succinyltransferase (E2o) Core | Pig Heart | 7.0 | Full-length core shows cubic symmetry; lipoyl domains suggested to be flexible. | psu.eduiucr.org |

NMR Spectroscopy of this compound Flexibility and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamic aspects of proteins in solution that are often missed in static crystal structures. wikipedia.orgnih.gov NMR studies have been instrumental in characterizing the flexibility of the this compound arm and the linker regions that connect the lipoyl domains to the other domains of the E2 subunit. ucm.esnih.gov

The E2 chains of 2-oxo acid dehydrogenase complexes are highly segmented, with domains connected by long, flexible linkers rich in alanine (B10760859), proline, and charged amino acids. ucm.es NMR spectroscopy has confirmed that these linker regions are largely unstructured and extended, which allows the lipoyl domains a significant degree of movement. ucm.es This movement enables the "swinging arm" to visit the spatially distinct active sites of the E1, E2, and E3 components. nih.govbiorxiv.org

NMR relaxation studies, which measure parameters like T1 and T2 relaxation times, provide quantitative data on molecular motions across various timescales. wikipedia.org Such studies on lipoyl domains indicate that while the linker region is highly flexible, the motion of the lipoamide arm is not entirely random. rcsb.orgcapes.gov.br The movement is likely directed to facilitate efficient substrate channeling between active sites, minimizing diffusion of reactive intermediates into the bulk solvent. patsnap.comgla.ac.uk 19F-NMR has also been employed to probe conformational dynamics, revealing that loop motions can be a rate-limiting step in the catalytic cycle of the pyruvate dehydrogenase complex. nih.govresearchgate.net These dynamic processes, occurring on the microsecond to millisecond timescale, are essential for the coordinated action of the multienzyme complex. nih.govresearchgate.net

Protein-Protein Interactions Involving this compound-Modified Lysine Residues

The catalytic cycle of 2-oxo acid dehydrogenase complexes depends on a series of specific protein-protein interactions orchestrated by the lipoyl domain. The this compound-modified lysine residue is at the heart of these interactions, physically moving between the active sites of the three different enzymes (E1, E2, and E3). nih.govnih.gov

Interaction with E1 (Pyruvate Dehydrogenase/Decarboxylase): The oxidized lipoyl domain first interacts with the E1 component. ucm.es E1 catalyzes the decarboxylation of the 2-oxo acid substrate and the subsequent reductive acylation of the lipoamide's disulfide bond. nih.govlibretexts.org This interaction is highly specific; for example, in E. coli, the lipoyl domains of the pyruvate dehydrogenase complex (E2p) are poor substrates for the E1 component of the 2-oxoglutarate dehydrogenase complex (E1o), and vice-versa. ucm.es Structural studies show that the binding involves electrostatic and hydrophobic interactions. core.ac.uk For instance, in human PDC, residue βD289 of E1 interacts with K276 of the E2 subunit-binding domain. nih.govcore.ac.uk

Interaction with E2 (Dihydrolipoyl Acetyltransferase/Succinyltransferase): After being reductively acylated by E1, the lipoamide arm swings to the active site of its own E2 catalytic domain. nih.govresearchgate.net Here, the acyl group is transferred to coenzyme A, forming acetyl-CoA (or succinyl-CoA) and leaving the lipoamide in its reduced dihydrolipoamide form. gusc.lvyoutube.com The interaction between the lipoyl domain and the E2 catalytic domain involves an acidic patch on the lipoyl domain surface that interacts with a positively charged region near the active site channel of the catalytic domain. researchgate.net

Interaction with E3 (Dihydrolipoamide Dehydrogenase): Finally, the reduced dihydrolipoamide arm moves to the active site of the E3 component to be re-oxidized. gusc.lvnih.gov E3 catalyzes the transfer of electrons from dihydrolipoamide to FAD and subsequently to NAD+, regenerating the oxidized lipoamide disulfide bond for the next catalytic cycle. gusc.lvnih.gov In eukaryotes, this interaction is often mediated by an E3-binding protein (BP), which also contains a lipoyl domain and is part of the central core. nih.govcore.ac.uk The binding of E3 to the BP involves a combination of electrostatic and hydrophobic interactions at the interface of the E3 dimer. nih.gov

Interactive Table 2: Protein Interactions of the this compound Domain

| Interacting Partner | Function | Key Interacting Residues/Regions | Consequence of Interaction | Reference(s) |

| E1 Component | Reductive Acylation | Specific E1-binding domain on E2; involves electrostatic and hydrophobic contacts. | The disulfide on the lipoamide is reduced and an acyl group is transferred to it. | ucm.esnih.govcore.ac.uk |

| E2 Catalytic Domain | Acyl Transfer | Acidic patch on lipoyl domain interacts with positive surface on catalytic domain. | The acyl group is transferred to Coenzyme A, producing Acetyl-CoA. | nih.govresearchgate.net |

| E3 Component | Re-oxidation | E3-binding domain on E2 or E3-binding protein (BP). | The reduced dihydrolipoamide is oxidized back to its disulfide form. | gusc.lvnih.govnih.gov |

Conformational Changes of this compound During Catalysis

The this compound cofactor undergoes a series of distinct chemical and conformational changes during a single catalytic turnover. These changes are essential for its role as a carrier of both acyl groups and reducing equivalents. nih.govbiorxiv.org

Oxidized State: The cycle begins with the lipoamide in its oxidized state, characterized by the stable five-membered dithiolane ring containing a disulfide bond. gusc.lv In this conformation, the lipoamide arm swings towards the E1 active site.

Reductive Acetylation: Upon interaction with the hydroxyethyl-TPP intermediate at the E1 active site, the disulfide bond is cleaved. One sulfur atom is reduced, and the other forms a thioester bond with the acetyl group, resulting in acetyldihydrolipoamide. gusc.lvyoutube.com This reaction converts the compact ring structure into a more flexible, open-chain conformation.

Acetyl Transfer: The arm, now carrying the acetyl-thioester, moves to the E2 catalytic domain. nih.govnih.gov The acetyl group is transferred to the thiol of coenzyme A. This leaves the lipoamide arm in its fully reduced state (dihydrolipoamide), with two free sulfhydryl groups. youtube.com

Re-oxidation: The reduced dihydrolipoamide arm then swings to the E3 active site. Here, it is re-oxidized by the FAD cofactor of E3, which reforms the disulfide bond and restores the dithiolane ring. gusc.lvnih.gov This returns the lipoamide to its initial oxidized state, ready for another round of catalysis.

Crystallographic studies of the H-protein from the glycine decarboxylase system, which performs a similar swinging arm function, provide a model for these conformational changes. The structure of the methylamine-loaded H-protein shows the lipoamide arm pivoted and bound within a hydrophobic cleft on the protein surface, a significant conformational change from the more solvent-exposed oxidized state. rcsb.orgcapes.gov.br This suggests that the lipoamide arm does not swing freely and randomly in the solvent but adopts distinct conformations as it interacts with each catalytic site, a process that likely enhances catalytic efficiency and prevents loss of intermediates. rcsb.orguni-goettingen.de

Advanced Research Methodologies for Studying R Lipoamide

Site-Directed Mutagenesis in (R)-Lipoamide-Containing Enzymes

Key applications of site-directed mutagenesis in this field include:

Identifying residues in the lipoyl-binding pocket: Studies have successfully identified critical residues that form the binding pocket for the lipoamide (B1675559) cofactor. For instance, in pyruvate (B1213749) dehydrogenase kinase 3 (PDK3), hydrophobic residues within a cylindrical pocket are crucial for recognizing the lipoyl-lysine residue. nih.gov The C-terminal tail of one PDK3 subunit even integrates into the lipoyl-binding pocket of the adjacent subunit, highlighting a complex interplay of residues. nih.gov

Elucidating the catalytic mechanism: By mutating residues in the active site, researchers can determine their role in the chemical reactions catalyzed by the enzyme. For example, the catalytic triad (B1167595) (aspartic acid, histidine, and serine) common in serine proteases is a classic target for such studies to understand their specific roles in catalysis. libretexts.org While not directly a lipoamide-containing enzyme, the principles of using mutagenesis to dissect catalytic mechanisms are broadly applicable.

| Enzyme/Complex | Mutated Residue(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Residues in the hydrophobic lipoyl-binding pocket | Altered binding affinity for the lipoyl-lysine residue of the E2 component. | nih.gov |

| Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd) | Residues lining the electron-transfer tunnel | Confirmed their contribution to inhibitor binding and species selectivity. | nih.gov |

| Dihydrolipoamide (B1198117) Dehydrogenase (DLD) | R281 and N473 | Identified as important to DLD function within the catalytic pocket. | wikidoc.org |

Biochemical Assays for this compound Redox State and Turnover

Biochemical assays are fundamental for quantifying the dynamic processes involving this compound, specifically its redox state and turnover rate within enzyme complexes. These assays provide crucial data on the catalytic efficiency and regulation of these enzymes.

The redox state of the lipoamide cofactor, cycling between the oxidized lipoamide and the reduced dihydrolipoamide form, is central to its function. nih.gov This can be monitored using various techniques:

Spectrophotometric Assays: Many assays rely on monitoring the change in absorbance of cofactors like NADH or NAD+. For example, the activity of dihydrolipoamide dehydrogenase (DLD) can be measured by following the reduction of NAD+ to NADH at 340 nm. portlandpress.com Conversely, the oxidation of NADH can also be monitored to assess the reverse reaction. portlandpress.com

Fluorometric Assays: These assays offer higher sensitivity than spectrophotometric methods and are suitable for measuring low enzyme concentrations or small changes in redox state.

Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to separate and quantify the different redox forms of lipoamide and its derivatives. pnas.org

The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time and is a key measure of catalytic activity. slideshare.net Determining the turnover rate of this compound involves:

Enzyme Kinetics Studies: By measuring the reaction rate at various substrate concentrations, kinetic parameters like Vmax and Km can be determined. The turnover number (kcat) is then calculated from Vmax and the enzyme concentration. patsnap.com It is important to use substrate concentrations both below and above the Km value for accurate measurements. patsnap.com

Isotopic Labeling: Using isotopically labeled substrates, such as heavy water (2H2O), allows for the tracking of metabolic pathways and the measurement of lipid turnover rates through mass spectrometry. nih.gov

| Assay Type | Parameter Measured | Principle | Example Application |

|---|---|---|---|

| Spectrophotometry | Redox state, Enzyme activity | Measures the change in absorbance of NADH/NAD+ at 340 nm. portlandpress.com | Determining the kinetic parameters of dihydrolipoamide dehydrogenase. portlandpress.com |

| HPLC | Redox state | Separates and quantifies oxidized and reduced forms of lipoamide. pnas.org | Analyzing the reduction of lipoamide derivatives by thioredoxin reductase. pnas.org |

| Isotopic Labeling with Mass Spectrometry | Turnover rate | Tracks the incorporation of stable isotopes into molecules over time. nih.gov | Measuring in vivo lipid turnover rates. nih.gov |

Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Isothermal titration calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with molecular interactions. malvernpanalytical.com It is considered a gold-standard method for characterizing the binding affinity, stoichiometry, and thermodynamic profile of interactions between this compound and its associated enzymes. youtube.comtainstruments.com

The core principle of ITC involves titrating a solution of a ligand (e.g., this compound or a related substrate) into a sample cell containing the enzyme of interest. malvernpanalytical.com The resulting heat release or absorption is measured, providing a detailed picture of the binding event. malvernpanalytical.com

Key parameters obtained from ITC experiments include:

Binding Affinity (KD): A measure of the strength of the interaction. tainstruments.com

Stoichiometry (n): The ratio of ligand to protein in the complex. tainstruments.com

Enthalpy (ΔH) and Entropy (ΔS): Thermodynamic parameters that reveal the driving forces behind the binding interaction. tainstruments.com

ITC is particularly valuable for:

Characterizing weak or transient interactions: It can detect interactions that are difficult to measure with other techniques. youtube.com

Studying enzyme kinetics: ITC can be adapted to measure enzyme reaction rates in real-time by monitoring the heat produced during catalysis. frontiersin.orgd-nb.info

Investigating allosteric regulation: It can be used to study how the binding of an effector molecule at one site on an enzyme affects the binding of a substrate at another site. frontiersin.org

| Parameter | Description | Significance |

|---|---|---|

| Binding Constant (Ka) / Dissociation Constant (KD) | Measures the affinity of the binding interaction. tainstruments.com | Indicates the strength of the drug-target or substrate-enzyme interaction. tainstruments.com |

| Enthalpy Change (ΔH) | The heat released or absorbed during binding. tainstruments.com | Provides insight into the types of bonds being formed and broken. |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. tainstruments.com | Reflects changes in conformational freedom and solvent organization. |

| Stoichiometry (n) | The molar ratio of ligand to protein in the final complex. tainstruments.com | Helps determine the number of binding sites. |

| Kinetics (kon/koff) | Association and dissociation rate constants. tainstruments.com | Helps predict the residence time of a molecule at its binding site. tainstruments.com |

Cryo-Electron Microscopy and Structural Elucidation of this compound Enzyme Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the three-dimensional structures of large and complex biological macromolecules, such as this compound-containing enzyme complexes, at near-atomic resolution. This method involves flash-freezing purified samples in a thin layer of vitreous ice, preserving their native structure. nih.gov

Cryo-EM has provided unprecedented insights into the architecture of these multienzyme machines:

Subunit Arrangement: The technique has shown how the E1 and E3 subunits are arranged around the E2 core. nih.govresearchgate.net Interestingly, these peripheral subunits are not always symmetrically arranged. nih.gov

Flexibility and Dynamics: Cryo-EM can capture different conformational states of the complex, providing information about the dynamic nature of these enzymes. The flexible lipoyl domains, which act as "swinging arms" to shuttle reaction intermediates between active sites, can be visualized, although their flexibility can make them challenging to resolve in detail. nih.govnih.gov

In-situ Structural Analysis: Recent advancements in cryo-electron tomography (cryo-ET) allow for the visualization of these complexes within their native cellular environment, such as inside mitochondria. biorxiv.org This provides a more accurate picture of their organization and interactions in a physiological context.

| Complex | Key Structural Feature Revealed | Significance | Reference |

|---|---|---|---|

| E. coli Pyruvate Dehydrogenase Complex (PDC) | Cube-shaped E2 core with attached E1 and E3 subunits. | Provided the first glimpse into the overall architecture of this multi-enzyme complex. | nih.gov |

| Bovine Kidney Pyruvate Dehydrogenase Complex (PDC) | Icosahedrally organized E2 scaffold with remarkably well-organized E1 components. | Revealed a highly ordered arrangement of subunits, providing a foundation for understanding its functional organization. | researchgate.net |

| Mammalian Pyruvate Dehydrogenase Complex (PDC) | In-situ architecture within mitochondria, showing variable numbers of E1 and E3 subunits. | Demonstrated the dynamic and variable composition of the complex in its native environment. | biorxiv.org |

Mass Spectrometry-Based Proteomics for Lipoylation Analysis

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the comprehensive analysis of protein lipoylation, a crucial post-translational modification (PTM). creative-proteomics.com This high-throughput technique allows for the identification and quantification of lipoylated proteins and the precise mapping of lipoylation sites. creative-proteomics.com

Advanced MS-based workflows for studying lipoylation include:

Bottom-up Proteomics: In this approach, proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the identification of peptides containing lipoyl-lysine residues and the determination of the exact site of modification. nih.gov

Chemoproteomic Profiling: This involves the use of chemical probes that specifically react with and label lipoylated proteins. pku.edu.cnresearchgate.net These probes often contain a tag, such as biotin (B1667282) or an alkyne group, which allows for the enrichment of lipoylated peptides from complex biological samples, thereby increasing the sensitivity of detection. pku.edu.cnresearchgate.net

Quantitative Proteomics: Techniques like stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging (e.g., TMT, iTRAQ) can be integrated with MS to quantify changes in lipoylation levels across different conditions. This is crucial for understanding the regulation of lipoylation in health and disease. nih.gov

Ion Mobility Mass Spectrometry: This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation. It can help to distinguish between different PTMs and to study conformational changes in proteins that are dependent on lipoylation. nih.gov

| Method | Principle | Key Application | Reference |

|---|---|---|---|

| LC-MS/MS | Separation of peptides by liquid chromatography followed by mass analysis to identify peptide sequences and modifications. | Identification of lipoylated proteins and mapping of lipoylation sites. creative-proteomics.com | creative-proteomics.com |

| Chemoproteomics with Chemical Probes | Use of probes (e.g., butyraldehyde-alkynyl probe) to specifically label and enrich lipoylated proteins for MS analysis. pku.edu.cn | Quantitative and site-specific profiling of lipoylation in complex proteomes. pku.edu.cn | pku.edu.cnresearchgate.net |

| Immunoaffinity Purification-MS | Enrichment of lipoylated proteins or protein complexes using antibodies against lipoic acid prior to MS analysis. creative-proteomics.comnih.gov | Investigating protein-protein interactions and the regulatory networks of lipoylated complexes. nih.gov | creative-proteomics.comnih.gov |

Genomic and Transcriptomic Approaches to Lipoylation Pathway Regulation

Genomic and transcriptomic analyses provide a global view of the genes and transcripts involved in the synthesis, attachment, and regulation of this compound. These approaches are essential for understanding how the lipoylation pathway is controlled at the genetic level and how it responds to different physiological conditions.

Comparative Genomics: By comparing the genomes of different organisms, researchers can identify conserved genes involved in the lipoylation pathway. This has been crucial for identifying the key enzymes responsible for lipoic acid synthesis and attachment in various species, from bacteria to humans. asm.orgnih.gov

Transcriptomics (RNA-seq): This technique measures the expression levels of all genes in a cell or tissue at a given time. By comparing the transcriptomes of cells under different conditions (e.g., with and without a specific nutrient), researchers can identify genes in the lipoylation pathway that are up- or down-regulated. biorxiv.orgplos.org This provides clues about the regulatory mechanisms that control the pathway. For example, transcriptomic analysis has been used to study the metabolic changes in response to different carbon sources, which involves the regulation of genes encoding lipoamide-containing enzymes like pyruvate dehydrogenase. biorxiv.orgd-nb.info

Integrated Multi-Omics Analysis: Combining transcriptomic data with other 'omics' data, such as proteomics and metabolomics, provides a more comprehensive understanding of the lipoylation pathway. researchgate.netnih.gov For instance, integrating transcriptome and metabolome data can reveal how changes in gene expression lead to alterations in metabolic fluxes and the levels of key metabolites related to lipoamide function. researchgate.net

| Methodology | Objective | Key Findings/Applications | Reference |

|---|---|---|---|

| Comparative Genomics | Identify conserved genes in the lipoylation pathway across different species. | Elucidation of the core enzymatic machinery for lipoic acid synthesis and attachment. asm.orgnih.gov | asm.orgnih.gov |

| Transcriptomics (RNA-seq) | Measure and compare gene expression levels related to the lipoylation pathway under various conditions. | Identification of regulatory networks and responses to environmental or metabolic stimuli. biorxiv.orgplos.org | biorxiv.orgplos.org |

| Multi-Omics Integration | Combine genomic, transcriptomic, proteomic, and metabolomic data for a holistic view of the pathway. | Uncovering complex regulatory mechanisms and the interplay between different cellular processes. researchgate.netnih.gov | researchgate.netnih.gov |

Evolutionary and Comparative Biochemical Perspectives of R Lipoamide

Phylogenetic Analysis of Lipoylation Enzymes Across Domains of Life

The covalent attachment of (R)-lipoic acid to its target enzymes, a process known as lipoylation, is mediated by a specialized set of enzymes. Phylogenetic analyses of these enzymes across the three domains of life—Bacteria, Archaea, and Eukarya—reveal a complex evolutionary history characterized by distinct pathways, horizontal gene transfer, and domain shuffling. nih.govplos.org The primary enzymes involved in this process are lipoate-protein ligase A (LplA), which utilizes exogenous lipoic acid, and the tandem system of lipoyl(octanoyl) transferase (LipB or LipM) and lipoic acid synthetase (LipA), which is responsible for the de novo synthesis and attachment of lipoic acid from an octanoyl precursor. plos.orgnih.gov

Comparative genomic and phylogenetic studies have shown that dedicated machineries for both de novo lipoate biosynthesis and scavenging from the environment were established early in evolution. nih.govresearchgate.net The distribution of these pathways varies significantly among different organisms. For instance, in Escherichia coli, both the LplA-dependent scavenging pathway and the LipB/LipA-dependent de novo pathway are present. plos.org In contrast, many organisms, particularly within the archaeal domain, exhibit genome streamlining, retaining only a single lipoylation pathway. plos.org

Phylogenetic trees constructed for the lipoate:protein ligase/octanoyltransferase protein family, using the related biotin (B1667282) ligase BirA as an outgroup, reveal distinct clades for LipB, bacterial LplA-type ligases, and a third major clade containing archaeal and a newly identified class of bacterial ligases. nih.govplos.org This suggests a highly modular nature of these enzymes and a complex history of horizontal gene transfers shaping their distribution across prokaryotic domains. nih.govplos.org For example, large-scale phylogenetic analyses suggest that the bipartite archaeal LplA/LplB ligase is the ancestor of a class of bacterial ligases acquired through horizontal gene transfer. nih.govresearchgate.net

The structural architecture of these enzymes also shows evolutionary divergence. Lipoate-protein ligases typically consist of a large catalytic domain and a smaller accessory domain. elifesciences.orgnih.gov In some bacteria like E. coli, these domains are part of a single polypeptide chain. nih.gov In the archaeon Thermoplasma acidophilum, the ligase is composed of two separate proteins, LplA and LplB, which are encoded by adjacent genes and must form a heterodimer to be active. researchgate.netillinois.edu Interestingly, some lipoate ligase-like proteins, particularly those found in certain sulfur-oxidizing bacteria, possess only the single large catalytic domain, representing an exception to the canonical two-domain architecture. elifesciences.orgnih.gov

| Enzyme | Function | Typical Domain(s) of Life | Key Phylogenetic Insights |

|---|---|---|---|

| Lipoate-protein ligase A (LplA) | Attaches exogenous lipoic acid (scavenging pathway) | Bacteria, Archaea, Eukarya | Shows varied structural architecture (single polypeptide or bipartite). researchgate.netnih.gov Some bacterial forms appear to be derived from archaeal ancestors via horizontal gene transfer. nih.gov |

| Lipoyl(octanoyl) transferase (LipB/LipM) | Transfers an octanoyl group to apo-proteins (de novo pathway) | Bacteria, Archaea | LipB and LipM are distinct but functionally similar octanoyltransferases. researchgate.net Phylogenetic analysis places them in a clade separate from LplA-type ligases. nih.gov |

| Lipoic acid synthetase (LipA) | Inserts two sulfur atoms into the octanoyl moiety to form lipoic acid (de novo pathway) | Bacteria, Archaea, Eukarya | A member of the radical S-adenosylmethionine (SAM) superfamily. researchgate.net Eukaryotic LipAs appear more closely related to archaeal proteins than to those from α-proteobacteria, suggesting they did not arrive in eukaryotes via the mitochondrial endosymbiont. embopress.org |

Conservation of (R)-Lipoamide Dependent Metabolic Pathways

This compound is an essential cofactor for a small but fundamentally important group of multienzyme complexes that are central to core metabolic pathways. nih.gov These pathways are remarkably conserved across the evolutionary spectrum, from bacteria to mammals, underscoring their critical role in cellular energy metabolism. nih.gov The primary this compound-dependent enzyme complexes are the pyruvate (B1213749) dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (KGDHC, also known as the 2-oxoglutarate dehydrogenase complex), and the glycine (B1666218) cleavage system (GCS). nih.govjst.go.jp

The pyruvate dehydrogenase complex (PDC) links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.orgnih.gov The α-ketoglutarate dehydrogenase complex (KGDHC) catalyzes a key regulatory step within the TCA cycle, converting α-ketoglutarate to succinyl-CoA. nih.govmedlink.com The glycine cleavage system (GCS) is the major pathway for glycine catabolism in many organisms and is also involved in one-carbon metabolism through the production of 5,10-methylenetetrahydrofolate. jst.go.jpfoundationnkh.org

Evolutionary studies indicate that these multienzyme complexes share a common ancestry. The PDC, KGDHC, and the branched-chain α-ketoacid dehydrogenase complex (BCKDHc) are structurally and functionally related. wikipedia.orgresearchgate.net Molecular data suggest that the PDC evolved from the BCKDHc approximately 2 billion years ago. blogspot.com The E2 subunits (dihydrolipoamide acyltransferase) of PDC and KGDHC likely evolved from the E2 gene of the BCKDHc through successive gene duplications. blogspot.com Furthermore, the E3 subunit (dihydrolipoamide dehydrogenase) is often identical and shared among all three complexes, with a single gene supplying the subunit for PDC, KGDHC, and BCKDHc in many organisms. researchgate.netblogspot.com This evolutionary conservation highlights the efficiency of utilizing a common catalytic component for multiple, related metabolic functions.

| Enzyme Complex | Metabolic Pathway | Function | Evolutionary Conservation Note |

|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDC) | Link between Glycolysis and TCA Cycle | Converts pyruvate to acetyl-CoA. nih.gov | Evolved from the branched-chain 2-oxoacid dehydrogenase complex (BCOADH). blogspot.com The E3 subunit is often shared with other α-ketoacid dehydrogenase complexes. blogspot.com |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Tricarboxylic Acid (TCA) Cycle | Converts α-ketoglutarate to succinyl-CoA. nih.gov | Shares structural and functional similarities with PDC and BCOADH. wikipedia.org In some fungi and animals, a specific adaptor protein, Kgd4, is required to recruit the E3 subunit to the complex. molbiolcell.org |

| Glycine Cleavage System (GCS) | Amino Acid Catabolism & One-Carbon Metabolism | Catalyzes the reversible decarboxylation of glycine. nih.govjst.go.jp | Widely distributed in animals, plants, and bacteria. jst.go.jp The lipoamide-bearing H-protein is central to its function. foundationnkh.org |

Adaptations of this compound Function in Different Organisms (e.g., Prokaryotes, Eukaryotes, Pathogens)